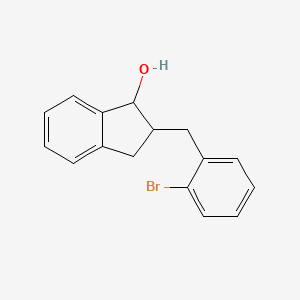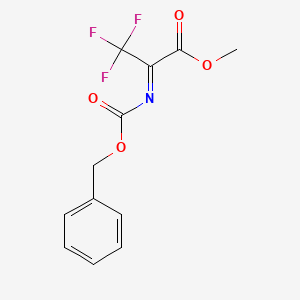
2-(2-Bromophenyl)-2-chloroacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromophenyl compounds often involves the use of brominating reagents. For instance, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
- The synthesis of 2-(2-Bromophenyl)-2-chloroacetonitrile and its derivatives has been explored for the development of various organic compounds. For instance, the title compound has been used as a reactant in the synthesis of 2-bromobenzaldehyde cyanohydrin, highlighting its role in forming hydrogen-bonded chains and contributing to the study of bond lengths and angles within molecular structures (Betz, Betzler, & Klüfers, 2007).
- It also plays a crucial role in synthesizing 4,5-disubstituted 2-alkylaminothiazoles, demonstrating its reactivity with N-thioamido amidines and its utility in generating compounds with potential therapeutic applications (Khilifi et al., 2008).
Materials Science and Photoluminescence
- Research on derivatives of 2-(2-Bromophenyl)-2-chloroacetonitrile has led to the development of novel materials with specific photoluminescent properties. For example, derivatives containing both a biphenyl group and a triphenylamine unit have been synthesized, exhibiting green fluorescence and good thermal stability, which are crucial for optoelectronic applications (Li et al., 2011).
Catalysis and Chemical Transformations
- The compound has been utilized in catalytic processes, such as the Pd-catalyzed intramolecular CH bond-acylation, demonstrating its versatility in facilitating complex organic transformations and synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Martín & Flores-Gaspar, 2014).
- Electrochemical studies have shown that chloroacetonitrile, a related compound, can be electrocarboxylated in the presence of carbon dioxide, leading to the formation of cyanoacetic acid. This process underscores the utility of such compounds in sustainable chemistry and carbon capture technologies (Fabre & Reynes, 2010).
Environmental Implications and Safety
- While focusing on the scientific applications, it's important to consider the environmental and safety aspects of using halogenated compounds. Research has indicated the formation of potentially harmful disinfection by-products (DBPs) during chlorine disinfection processes involving bromide, highlighting the importance of understanding and mitigating such risks in environmental and wastewater treatment contexts (Wu et al., 2014).
Mécanisme D'action
Target of Action
It’s known that bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve transition metal-catalyzed carbon–carbon bond formation, suggesting that the compound may interact with transition metals or carbon-based substrates in its target of action .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in the formation of new carbon–carbon bonds . This process involves the oxidative addition of an electrophilic organic group to a transition metal, followed by transmetalation with a nucleophilic organic group .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in pathways related to carbon–carbon bond formation . The downstream effects of these reactions could include the synthesis of complex organic compounds.
Result of Action
Its potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, leading to the synthesis of complex organic compounds .
Propriétés
IUPAC Name |
2-(2-bromophenyl)-2-chloroacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFHBZCOOBDMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-2-chloroacetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)



![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)







